
N-methyl-4-phenylaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-4-phenylaniline hydrochloride: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a phenyl group attached to the nitrogen atom of an aniline derivative, with an additional methyl group on the nitrogen. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions:
Nitration and Reduction of Arenes: One common method involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then methylated using methyl iodide or dimethyl sulfate to form N-methyl-4-phenylaniline.
Direct Nucleophilic Substitution: Another method involves the direct nucleophilic substitution of a halogenated benzene derivative with methylamine, followed by conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitrobenzene derivatives in the presence of a suitable catalyst, followed by methylation and subsequent conversion to the hydrochloride salt. This method is favored for its efficiency and scalability .
化学反应分析
Types of Reactions:
Oxidation: N-methyl-4-phenylaniline hydrochloride can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form N-methyl-4-phenylcyclohexylamine.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-methyl-4-phenylcyclohexylamine.
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Employed in the preparation of various organic compounds through substitution reactions .
Biology and Medicine:
- Investigated for its potential use in pharmaceuticals as a precursor for drug synthesis.
- Studied for its biological activity and potential therapeutic applications .
Industry:
- Utilized in the production of polymers and resins.
- Applied in the manufacture of specialty chemicals and materials .
作用机制
The mechanism of action of N-methyl-4-phenylaniline hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the nitrogen atom donates its lone pair of electrons to form new bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
相似化合物的比较
Aniline: Lacks the methyl group on the nitrogen atom.
N-methylaniline: Similar structure but without the phenyl group on the nitrogen.
4-phenylaniline: Similar structure but without the methyl group on the nitrogen
Uniqueness: N-methyl-4-phenylaniline hydrochloride is unique due to the presence of both a phenyl group and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C13H14ClN |
|---|---|
分子量 |
219.71 g/mol |
IUPAC 名称 |
N-methyl-4-phenylaniline;hydrochloride |
InChI |
InChI=1S/C13H13N.ClH/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10,14H,1H3;1H |
InChI 键 |
JHVDXYKRPSSZCM-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=C(C=C1)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6](/img/structure/B13445884.png)
![N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester](/img/structure/B13445885.png)


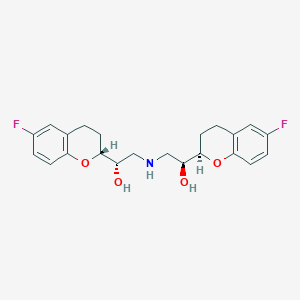

![2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol](/img/structure/B13445937.png)
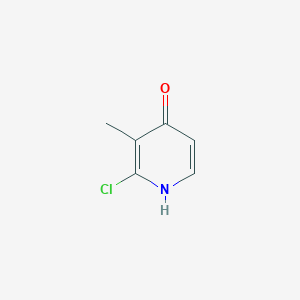
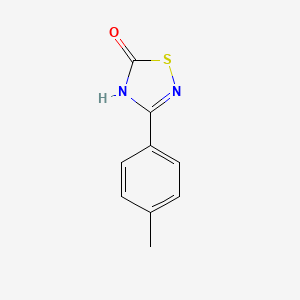
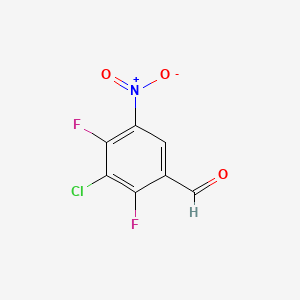
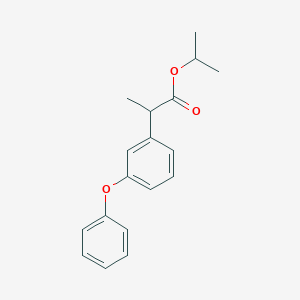
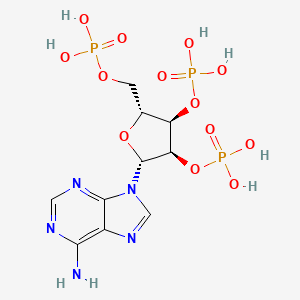

![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol](/img/structure/B13445962.png)
